![molecular formula C22H22O10 B1631312 3'-Methoxydaidzin CAS No. 200127-80-6](/img/structure/B1631312.png)
3'-Methoxydaidzin
Overview
Description
3’-Methoxydaidzin is a flavonoid compound isolated from the roots of Pueraria lobata (Willd.) Ohwi . It has been found to have antioxidation activity and may be a potential neuroprotective substance in Gegen Qinlian decoction .
Synthesis Analysis
A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported . The product structures were characterized by FTIR, NMR, and MS analysis .Molecular Structure Analysis
The molecular structure of 3’-Methoxydaidzin is characterized by a formula of C22H22O10 . It is a type of flavonoid .Physical And Chemical Properties Analysis
3’-Methoxydaidzin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Separation and Concentration from Puerariae Extract
3’-Methoxydaidzin is one of the isoflavonoids that can be separated and concentrated from the extract of Puerariae . A general gas-assisted three-liquid-phase extraction method has been established for this purpose .
Potential Inhibitor to Main Protease and Spike Protein of SARS-CoV-2
In silico investigation has shown that 3’-Methoxydaidzin has potential as an inhibitor to the main protease (Mpro) and spike protein subunit 2 (S2) of SARS-CoV-2 . The binding affinity of 3’-Methoxydaidzin was -7.7 kcal/mol, which is similar to nelfinavir (control), while the others were -7.6 kcal/mol . This suggests that 3’-Methoxydaidzin could be further explored and used as a parent backbone molecule to develop a new supplementation for preventing SARS-CoV-2 infections during COVID-19 outbreaks .
Anti-viral Agents
3’-Methoxydaidzin, along with other compounds, has been reported as a candidate for anti-viral agents . This is the first report about 3’-Methoxydaidzin as a potential anti-viral agent .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3’-Methoxydaidzin is a flavonoid compound isolated from the leaves of Ilex cornuta . It has been found to have antioxidation activity , suggesting that it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress as its primary targets.
Mode of Action
It may also interact with enzymes involved in oxidative stress, potentially inhibiting their activity and reducing the level of oxidative stress within the cell .
Biochemical Pathways
3’-Methoxydaidzin is thought to be involved in the oxidative stress pathway. By interacting with ROS and potentially inhibiting enzymes involved in oxidative stress, it can reduce the level of oxidative stress within the cell. This can have downstream effects on various cellular processes, including cell signaling, gene expression, and cell survival .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters in the gut .
Result of Action
The primary result of 3’-Methoxydaidzin’s action is a reduction in oxidative stress within the cell. This can protect the cell from damage and potentially influence various cellular processes, including cell signaling, gene expression, and cell survival .
Action Environment
The action of 3’-Methoxydaidzin can be influenced by various environmental factors. For example, its absorption and bioavailability can be affected by the pH of the gut, the presence of other compounds in the diet, and the individual’s gut microbiota. Its stability and efficacy can also be influenced by factors such as temperature and light .
properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRXECKTMWGSX-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxydaidzin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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